molecular formula C15H17N3O3 B13433893 Methyl 5-(4-acetylpiperazin-1-YL)-2-cyanobenzoate

Methyl 5-(4-acetylpiperazin-1-YL)-2-cyanobenzoate

Katalognummer: B13433893
Molekulargewicht: 287.31 g/mol
InChI-Schlüssel: KZTNAIVHVQDREU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(4-acetylpiperazin-1-yl)-2-cyanobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a piperazine ring substituted with an acetyl group and a cyano group attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-acetylpiperazin-1-yl)-2-cyanobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(4-acetylpiperazin-1-yl)-2-cyanobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of Methyl 5-(4-acetylpiperazin-1-yl)-2-cyanobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-(4-acetylpiperazin-1-yl)-2-cyanobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H17N3O3

Molekulargewicht

287.31 g/mol

IUPAC-Name

methyl 5-(4-acetylpiperazin-1-yl)-2-cyanobenzoate

InChI

InChI=1S/C15H17N3O3/c1-11(19)17-5-7-18(8-6-17)13-4-3-12(10-16)14(9-13)15(20)21-2/h3-4,9H,5-8H2,1-2H3

InChI-Schlüssel

KZTNAIVHVQDREU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.